Tetrahydro-3-furancarboximidamide acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While some commercial suppliers offer the compound (), there is no scientific literature readily available that details its use in research.

This lack of information could be due to a few reasons:

- The compound may be relatively new and still under development.

- Research on the compound might not yet be published or readily available in public databases.

- Tetrahydro-3-furancarboximidamide acetate might be a proprietary compound with limited access for research purposes.

Further Exploration Strategies

If you require further information on the potential research applications of Tetrahydro-3-furancarboximidamide acetate, here are some suggestions:

- Reach out to the chemical suppliers listed online to inquire about the compound's intended use or any available research data.

- Search for patent applications mentioning Tetrahydro-3-furancarboximidamide acetate. Patents often disclose the potential applications of new chemical compounds.

- Monitor scientific databases like ScienceDirect, Scopus, or Web of Science for any upcoming publications that might mention the compound.

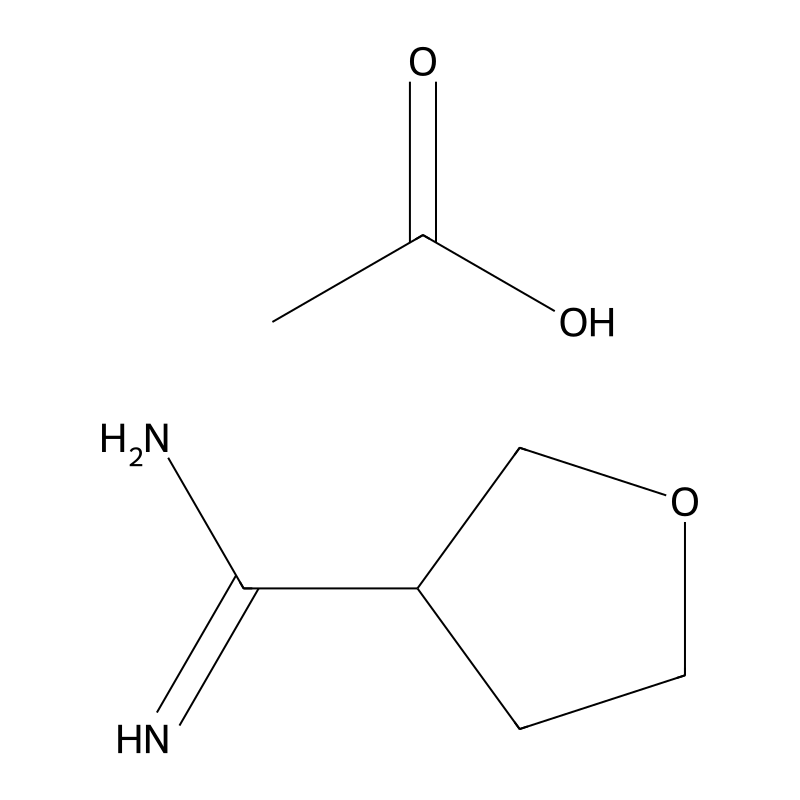

Tetrahydro-3-furancarboximidamide acetate is a chemical compound characterized by its unique structure, which includes a tetrahydrofuran ring and an amidine functional group. This compound is notable for its potential applications in medicinal chemistry and its biological activity. The molecular formula is C₇H₁₃N₃O₂, and it features a furan ring that contributes to its reactivity and interaction with biological systems.

- Hydrolysis: The amidine group can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.

- Condensation Reactions: It can react with aldehydes or ketones to form imines or enamines, which are important intermediates in organic synthesis.

- Reductive Reactions: The compound can be reduced using agents such as lithium aluminum hydride, yielding amines.

These reactions highlight the versatility of tetrahydro-3-furancarboximidamide acetate in synthetic organic chemistry.

Tetrahydro-3-furancarboximidamide acetate exhibits various biological activities, primarily attributed to its amidine functional group. Research indicates that compounds with similar structures can act as:

- Enzyme Inhibitors: They may inhibit enzymes such as nitric oxide synthase, which plays a crucial role in cardiovascular health and neuroprotection .

- Reactivators of Acetylcholinesterase: Similar amidine derivatives have been shown to reactivate acetylcholinesterase inhibited by nerve agents, suggesting potential therapeutic uses in treating poisoning

The synthesis of tetrahydro-3-furancarboximidamide acetate can be achieved through several methods:

- Starting from Furan Derivatives:

- Furan derivatives can be reacted with appropriate amines and acetic anhydride under controlled conditions to yield tetrahydro-3-furancarboximidamide acetate.

- Using Amidation Reactions:

- The direct amidation of furan carboxylic acids with amines followed by acetylation can also produce the desired compound.

- Catalytic Hydrogenation:

These methods illustrate the compound's synthetic accessibility for research and application.

- Starting from Furan Derivatives:

Tetrahydro-3-furancarboximidamide acetate has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting enzyme inhibition or reactivation.

- Agricultural Chemistry: Its properties could be explored for developing agrochemicals that modulate plant growth or protect against pests.

- Material Science: The unique structure may find applications in creating functional materials with specific properties.

Studies on the interactions of tetrahydro-3-furancarboximidamide acetate with biological macromolecules are essential for understanding its mechanism of action. Key areas include:

- Binding Affinity: Investigating how well the compound binds to target enzymes or receptors.

- Kinetic Studies: Analyzing the rate of reaction with biological targets to determine efficacy and potency.

- Molecular Docking Studies: Computational modeling can predict how this compound interacts at the molecular level with various biological targets.

These studies are crucial for elucidating its pharmacological profile.

Tetrahydro-3-furancarboximidamide acetate shares structural similarities with various other compounds, particularly amidine derivatives. Notable similar compounds include:

- Furfurylamine

- 2-Furoic Acid

- N,N-Dimethylformamide

Comparison TableCompound Structure Features Biological Activity Tetrahydro-3-furancarboximidamide acetate Tetrahydrofuran ring, amidine group Enzyme inhibitor Furfurylamine Furan ring, primary amine Neuroprotective effects 2-Furoic Acid Furan ring, carboxylic acid Antimicrobial properties N,N-Dimethylformamide Amide structure Solvent properties

Uniqueness

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Tetrahydro-3-furancarboximidamide acetate | Tetrahydrofuran ring, amidine group | Enzyme inhibitor |

| Furfurylamine | Furan ring, primary amine | Neuroprotective effects |

| 2-Furoic Acid | Furan ring, carboxylic acid | Antimicrobial properties |

| N,N-Dimethylformamide | Amide structure | Solvent properties |

Tetrahydro-3-furancarboximidamide acetate is unique due to its combination of a tetrahydrofuran ring and an amidine group, which provides distinctive reactivity and biological activity not found in simpler furan derivatives or conventional amides.

The construction of Tetrahydro-3-furancarboximidamide acetate begins with the strategic utilization of furan-based starting materials, which serve as the foundation for subsequent ring modifications and functional group installations. The synthetic pathways primarily exploit the inherent reactivity of the furan nucleus while maintaining stereochemical control throughout the transformation sequence.

Cyclization Strategies for Tetrahydrofuran Ring Formation

The formation of tetrahydrofuran rings from furan precursors represents a fundamental transformation in the synthesis of Tetrahydro-3-furancarboximidamide acetate. Recent advances in catalytic reduction methodologies have demonstrated remarkable efficiency in this conversion process. Brønsted acid-catalyzed reduction using silanes as reducing agents has emerged as a particularly effective approach for converting furans to their corresponding tetrahydrofuran derivatives [1]. This methodology employs trifluoroacetic acid as the catalyst under controlled conditions, enabling selective reduction while preserving sensitive functional groups.

The reduction process typically involves treating the furan substrate with triethylsilane in the presence of catalytic amounts of trifluoroacetic acid and water. The reaction proceeds through a stepwise mechanism where the furan ring is initially protonated at the oxygen atom, followed by hydride delivery from the silane reducing agent [1]. Temperature control is critical, with optimal conditions typically maintained between 0°C and room temperature to prevent overreduction or side reactions.

Alternative cyclization strategies involve the use of Prins cyclization reactions, which have proven particularly effective for constructing substituted tetrahydrofuran rings [2]. This approach utilizes the nucleophilic character of alcohol functionalities to attack electrophilic intermediates generated from aldehydes or other carbonyl compounds. The stereochemical outcome of these cyclizations can be controlled through careful selection of reaction conditions and catalyst systems.

Oxidative cyclization methodologies also represent viable pathways for tetrahydrofuran ring construction. These reactions typically involve the generation of radical cation intermediates from enol ether or ketene dithioacetal precursors, which subsequently undergo intramolecular cyclization with appropriately positioned nucleophiles [3]. The utility of these transformations has been demonstrated in the synthesis of complex tetrahydrofuran-containing natural products.

Amidination Techniques for Carboximidamide Functionalization

The installation of carboximidamide functionality represents a critical step in the synthesis of Tetrahydro-3-furancarboximidamide acetate. Traditional amidination approaches involve the conversion of nitriles to the corresponding carboximidamides through nucleophilic addition reactions with ammonia or primary amines. However, these methods often require harsh conditions and may lack selectivity when applied to complex substrates.

Modern amidination strategies have evolved to incorporate more sophisticated methodologies that offer improved selectivity and milder reaction conditions. The Ritter reaction represents one such approach, where nitriles are converted to N-alkyl amides through electrophilic activation [4]. This transformation proceeds via the formation of nitrilium ion intermediates, which are subsequently hydrolyzed to yield the desired amide products. The reaction scope has been expanded to include various electrophilic alkylating reagents, enabling diverse substitution patterns.

Alternative approaches to carboximidamide synthesis involve the direct functionalization of carboxylic acid derivatives. Recent developments in catalytic amidation reactions have demonstrated the feasibility of converting esters or acid chlorides to the corresponding amides under mild conditions [5]. These transformations typically employ transition metal catalysts, such as nickel or palladium complexes, to facilitate the coupling between the carbonyl substrate and nitrogen nucleophiles.

The use of amidoximes as synthetic intermediates has also gained prominence in carboximidamide synthesis. These compounds can be readily prepared from nitriles through reaction with hydroxylamine, and subsequently converted to carboximidamides through reduction or rearrangement reactions [6]. This approach offers advantages in terms of functional group tolerance and stereochemical control.

Advanced Purification Methodologies

The purification of Tetrahydro-3-furancarboximidamide acetate requires sophisticated separation techniques due to the compound's unique physicochemical properties and potential for structural isomerism. The presence of both hydrophilic carboximidamide and lipophilic tetrahydrofuran moieties creates challenges in selecting appropriate purification methods.

Column chromatography remains the primary purification technique for this compound class, with silica gel serving as the most commonly employed stationary phase. The optimization of mobile phase composition is critical for achieving effective separation. Typical solvent systems involve gradient elution starting with relatively non-polar solvents such as hexane or dichloromethane, followed by gradual introduction of polar modifiers including ethyl acetate, methanol, or acetonitrile [7]. The precise composition and gradient profile must be tailored to the specific substitution pattern and stereochemistry of the target compound.

Advanced chromatographic techniques, including high-performance liquid chromatography with specialized stationary phases, offer enhanced resolution for closely related isomers. Reversed-phase columns, particularly those containing C18 or phenyl functionalities, have demonstrated effectiveness in separating tetrahydrofuran derivatives [7]. The use of tetrahydrofuran as a mobile phase component, despite its challenging properties, can provide superior solubility and separation characteristics for related compounds.

Crystallization methodologies represent another crucial purification approach, particularly for the acetate salt form of the compound. The selection of appropriate solvents and crystallization conditions significantly impacts the purity and yield of the final product. Mixed solvent systems, typically involving a good solvent paired with an anti-solvent, enable controlled nucleation and crystal growth [8]. Common solvent combinations include acetonitrile-diethyl ether, methanol-hexane, or ethanol-water mixtures.

Recrystallization protocols must account for the thermal stability of the carboximidamide functionality and the potential for hydrolysis or rearrangement under certain conditions. Temperature control during the crystallization process is essential, with gradual cooling typically preferred over rapid precipitation to ensure crystal quality and minimize impurity incorporation.

Alternative purification techniques include molecular sieve adsorption for removing trace water content, which is particularly important given the hygroscopic nature of many carboximidamide salts [8]. Ion exchange chromatography may also be employed for removing ionic impurities or for converting between different salt forms of the compound.

Comprehensive Spectroscopic Characterization

The structural elucidation and purity assessment of Tetrahydro-3-furancarboximidamide acetate requires a multi-faceted analytical approach employing various spectroscopic techniques. The compound's complex structure, featuring multiple functional groups and potential stereoisomers, necessitates comprehensive characterization protocols that can definitively establish molecular structure and configuration.

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, 2D-COSY)

Nuclear magnetic resonance spectroscopy serves as the primary structural characterization tool for Tetrahydro-3-furancarboximidamide acetate. The ¹H Nuclear Magnetic Resonance spectrum provides essential information regarding the connectivity and environment of hydrogen atoms within the molecule. For tetrahydrofuran derivatives, characteristic chemical shift patterns are observed that reflect the electronic environment of the saturated five-membered ring [9] [10].

The tetrahydrofuran ring protons typically appear in the region between 1.5 and 4.5 parts per million, with the α-protons adjacent to oxygen exhibiting significant downfield shifts due to the deshielding effect of the heteroatom [11] [10]. The specific chemical shifts depend on the substitution pattern and stereochemistry of the ring system. For Tetrahydro-3-furancarboximidamide acetate, the presence of the carboximidamide group at the 3-position introduces additional complexity to the ¹H Nuclear Magnetic Resonance spectrum.

The carboximidamide functionality contributes characteristic signals, with the amidine protons typically appearing as broad signals due to rapid exchange with solvent or intramolecular hydrogen bonding [6]. The chemical shift of these protons is highly dependent on the pH and solvent system employed for the Nuclear Magnetic Resonance measurement. In deuterated dimethyl sulfoxide, these protons often appear between 5 and 8 parts per million.

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbon atoms of the tetrahydrofuran ring exhibiting characteristic chemical shifts that reflect their hybridization state and electronic environment [11] [12]. The carbon bearing the carboximidamide group typically appears significantly downfield due to the electron-withdrawing nature of the nitrogen-containing substituent. Quantitative ¹³C Nuclear Magnetic Resonance techniques, including Distortionless Enhancement by Polarization Transfer experiments, enable the determination of carbon multiplicities and aid in structural assignment.

Two-dimensional Correlation Spectroscopy experiments are particularly valuable for establishing connectivity patterns within the molecule [13] [14]. The ¹H-¹H Correlation Spectroscopy spectrum reveals coupling relationships between neighboring protons, enabling the determination of the tetrahydrofuran ring conformation and the relative stereochemistry of substituents. For tetrahydrofuran rings, the coupling patterns are diagnostic of ring puckering and can distinguish between different stereoisomers.

The analysis of coupling constants derived from the Correlation Spectroscopy data provides insight into the conformational behavior of the tetrahydrofuran ring. Five-membered rings typically adopt envelope or twist conformations, and the magnitude of vicinal coupling constants reflects the dihedral angles between adjacent carbon-hydrogen bonds [11]. Advanced total lineshape analysis techniques have been developed for extracting precise coupling constant values from complex multipicity patterns [14].

Heteronuclear correlation experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation, establish carbon-hydrogen connectivity and provide additional structural confirmation. These experiments are particularly valuable for assigning quaternary carbons and confirming the attachment points of functional groups.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry serves as a definitive analytical tool for confirming the molecular formula and structural features of Tetrahydro-3-furancarboximidamide acetate. The technique provides accurate mass measurements that enable elemental composition determination with high confidence levels [15] [16].

Electron ionization mass spectrometry of tetrahydrofuran derivatives typically produces characteristic fragmentation patterns that reflect the stability of various structural units within the molecule [15] [16]. The molecular ion peak provides confirmation of the molecular weight, while the fragmentation pattern offers insight into the connectivity and relative stability of different functional groups.

Common fragmentation pathways for tetrahydrofuran-containing compounds include ring-opening reactions that lead to the formation of linear fragment ions [15]. The loss of formaldehyde units from the tetrahydrofuran ring is frequently observed, resulting in characteristic mass losses of 30 atomic mass units. Additional fragmentations may involve the loss of the carboximidamide substituent or portions thereof.

The carboximidamide functionality contributes distinctive fragmentation patterns, often involving the loss of ammonia or formation of iminium ion fragments. These fragmentations are particularly diagnostic and can confirm the presence and positioning of the carboximidamide group within the molecule structure.

Tandem mass spectrometry experiments provide additional structural information through collision-induced dissociation studies. These experiments enable the selective fragmentation of specific ions and can provide detailed insight into the connectivity patterns within the molecule. The fragmentation behavior under different collision energies offers complementary information to that obtained from electron ionization experiments.

Atmospheric pressure chemical ionization represents an alternative ionization method that often provides complementary fragmentation information [17]. This technique typically produces more abundant molecular ion peaks and different fragmentation patterns compared to electron ionization, enabling more comprehensive structural characterization.

The accurate mass measurements obtained from high-resolution instruments enable the determination of elemental compositions for both molecular and fragment ions. This information is invaluable for confirming proposed structures and distinguishing between potential isomers or impurities that may have similar nominal masses but different elemental compositions.